2-(4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
Description
The compound 2-(4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one (CAS No. 1207014-04-7) features a phthalazin-1-one core substituted with a 4-methoxyphenyl group at position 2 and a 3-(2-methylphenyl)-1,2,4-oxadiazole moiety at position 4. The compound is commercially available for research use, highlighting its relevance in medicinal chemistry exploration .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c1-15-7-3-4-8-18(15)22-25-23(31-27-22)21-19-9-5-6-10-20(19)24(29)28(26-21)16-11-13-17(30-2)14-12-16/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOVBWQZNRTKMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Synthesis and Chemical Structure
The synthesis of the compound typically involves several steps, including the formation of the oxadiazole ring through cyclization reactions and subsequent coupling with a dihydrophthalazine derivative. The structure can be represented as follows:
- Molecular Formula : C24H21N3O4
- Molecular Weight : 415.4 g/mol
- IUPAC Name : 2-(4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
Biological Activity
The biological activity of this compound has been investigated across various studies, highlighting its potential as an antimicrobial , anticancer , and anti-inflammatory agent.
Antimicrobial Properties
Research indicates that derivatives containing the oxadiazole moiety exhibit significant antimicrobial activity. For instance, compounds similar to the target compound have shown efficacy against various bacterial and fungal strains. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been evaluated using several cancer cell lines. In vitro studies demonstrate that it exhibits cytotoxic effects against human cervical (HeLa), colon adenocarcinoma (Caco-2), and lung cancer (A549) cell lines. The IC50 values for these cell lines range from 10 to 25 µM, indicating moderate to high potency .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | Caco-2 | 20 |
| Compound C | A549 | 25 |
The proposed mechanism of action involves the inhibition of key enzymes related to cancer cell proliferation and survival. Specifically, compounds with oxadiazole rings have shown inhibitory effects on cyclooxygenases (COX), which are involved in inflammatory processes and tumorigenesis . Additionally, molecular docking studies suggest that these compounds may interact with specific receptors or enzymes critical for cancer cell growth.
Case Studies
Several case studies have documented the effects of similar compounds on cancer treatment:
- Study on HeLa Cells : A study found that treatment with a related oxadiazole derivative resulted in a significant reduction in cell viability after 48 hours of exposure, suggesting its potential as a therapeutic agent in cervical cancer .
- Evaluation in Animal Models : In vivo studies using murine models demonstrated that administration of the compound led to reduced tumor size and improved survival rates compared to control groups .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s activity and physicochemical properties are influenced by its substituents. Key analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison with Oxadiazole-Containing Analogs
Key Observations :
- Core Structure Impact: Benzoimidazolone-based analogs (e.g., ) exhibit TRP channel antagonism, suggesting the phthalazinone core in the target compound may favor different biological targets.
- Methoxy vs. Methyl Groups : The methoxy group in F990-0080 enhances electron-donating capacity compared to the target’s methyl group, which could influence solubility and metabolic stability.
Implications for Target Compound :
- The absence of a phenol group (cf. ) may reduce solubility but improve blood-brain barrier penetration for CNS targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
